molecular formula C27H25ClN4O4S B2375855 (E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide CAS No. 716372-34-8

(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

Katalognummer: B2375855
CAS-Nummer: 716372-34-8
Molekulargewicht: 537.03
InChI-Schlüssel: JQGDBSPNBDHMRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex enamide derivative featuring a prop-2-enamide backbone substituted with a cyano group and a 4-methoxyphenyl moiety. The N-terminal phenyl ring is modified with a 2-chlorophenyl sulfamoyl group at the 3-position and a pyrrolidin-1-yl group at the 4-position.

Eigenschaften

IUPAC Name

(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O4S/c1-36-22-11-8-19(9-12-22)16-20(18-29)27(33)30-21-10-13-25(32-14-4-5-15-32)26(17-21)37(34,35)31-24-7-3-2-6-23(24)28/h2-3,6-13,16-17,31H,4-5,14-15H2,1H3,(H,30,33)/b20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGDBSPNBDHMRC-CAPFRKAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)N3CCCC3)S(=O)(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)N3CCCC3)S(=O)(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a sulfamoyl group, cyano group, and a pyrrolidine ring, suggest various biological activities. This article reviews the compound's biological activity, synthesizing available data from diverse sources.

Structural Analysis

The compound's structure can be broken down into several key functional groups:

  • Sulfamoyl Group : Known for its antibacterial properties.
  • Cyano Group : Often associated with anticancer activity.
  • Pyrrolidine Ring : Implicated in various pharmacological effects.

Biological Activity Predictions

Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenyletinylpyridineContains pyridine and phenyl groupsAntagonist for mGluR5
SulfamethoxazoleSulfamoyl group presentAntibacterial agent
N-(4-Methoxyphenyl)-N'-(2-chlorophenyl)ureaSimilar aromatic systemsPotential anticancer activity

This table indicates that the unique combination of functional groups in this compound may contribute to its potential dual action as both an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. For instance, sulfamethoxazole has been widely recognized for its effectiveness against bacterial infections. In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at concentrations comparable to established antibiotics .

Anticancer Potential

The presence of cyano groups in organic compounds has been linked to anticancer activity. A study highlighted that derivatives with similar structural motifs showed promising results in inhibiting cancer cell proliferation in various models. Specifically, pyrrole-based compounds demonstrated MIC values as low as 3.125 μg/mL against cancer cell lines .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of cyanoenamide derivatives with variations in aromatic and heterocyclic substituents. Below is a comparative analysis with structurally similar compounds from the evidence:

Table 1: Structural and Hypothesized Physicochemical Properties of Selected Cyanoenamide Derivatives

Compound Name (Reference) Key Substituents Molecular Weight* LogP* H-Bond Donors H-Bond Acceptors Hypothesized Bioactivity
Target Compound 2-Cl-Ph sulfamoyl, pyrrolidinyl, 4-OMe-Ph ~580 ~3.8 3 8 Potential kinase or protease inhibition
(E)-3-[3-Cl-4-(4-Cl-PhO)Ph]-2-cyano-N-(furan-2-ylmethyl) () 4-Cl-PhO, furan-2-ylmethyl ~520 ~4.2 2 7 Antimicrobial or anti-inflammatory
(Z)-N-(4-Cl-Ph)-2-cyano-3-[1-(4-OMe-Ph)-pyrrol-3-yl]prop-2-enamide () 4-Cl-Ph, 4-OMe-Ph-pyrrol-3-yl ~470 ~3.5 2 6 Cytotoxic or antiproliferative
(E)-2-cyano-3-(4-OMe-Ph)-N-[4-(CF₃)Ph]prop-2-enamide () 4-OMe-Ph, 4-CF₃-Ph ~420 ~4.0 1 5 Likely metabolic enzyme inhibition

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:

Sulfamoyl vs. Thio/Sulfonyl Groups: The target compound’s 2-chlorophenyl sulfamoyl group distinguishes it from analogs with thioacetamide or sulfonyl linkers (e.g., : 672330-02-8).

Pyrrolidinyl vs. Heterocyclic Substitutions: The pyrrolidin-1-yl group in the target compound could improve solubility relative to furan or pyridine derivatives (e.g., : furan-2-ylmethyl).

Chloro vs. Methoxy Substituents :
The 4-methoxyphenyl group in the target compound increases lipophilicity (higher LogP) compared to chloro-substituted analogs (e.g., : 5911-07-9). Methoxy groups may enhance membrane permeability but could reduce metabolic stability compared to halogens .

Trifluoromethyl Derivatives :
Compounds with trifluoromethyl groups (e.g., : 866156-41-4) exhibit higher electronegativity and metabolic resistance, suggesting the target compound’s 4-methoxyphenyl group may trade metabolic stability for improved bioavailability .

Research Implications and Limitations

While direct pharmacological data for the target compound are absent, structural analogs in and demonstrate activities such as anti-inflammatory, antimicrobial, and enzyme-inhibitory effects. For example, highlights quercetin and berberine—compounds with similar hydrogen-bonding profiles—as key agents in herbal formulations for anti-inflammatory effects . The target compound’s sulfamoyl and pyrrolidinyl groups position it as a candidate for similar applications, though experimental validation is required.

Methodological Considerations:

  • Crystallography Tools : Software like SHELX and ORTEP-III () could resolve the compound’s 3D structure to clarify binding modes.
  • QSAR Modeling : Parameters like MLogP and H-bond counts () should be experimentally determined to refine property predictions.

Vorbereitungsmethoden

Sulfamoylation of 4-Nitrobenzoic Acid

The synthesis begins with sulfamoylation of 4-nitrobenzoic acid using chlorosulfonic acid under controlled conditions:

Procedure :
4-Nitrobenzoic acid (10 mmol) was suspended in chlorosulfonic acid (8 mL) at 10–15°C. After dissolution, the mixture was heated to 70–80°C for 2 hours. Quenching with ice yielded 3-(chlorosulfonyl)-4-nitrobenzoic acid as a pale yellow solid (82% yield).

Key Data :

  • Reaction Temp : 70–80°C
  • Yield : 82%
  • Characterization : $$^1$$H-NMR (DMSO-$$d_6$$): δ 8.45 (d, J=8.4 Hz, 1H), 8.32 (s, 1H), 8.18 (d, J=8.4 Hz, 1H).

Amine Coupling with 2-Chloroaniline

The chlorosulfonyl intermediate (5 mmol) was refluxed with 2-chloroaniline (5.5 mmol) in chloroform for 6 hours to afford 3-[(2-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid (74% yield). Reduction of the nitro group using H$$_2$$/Pd-C in ethanol yielded the corresponding amine (89% yield).

Pyrrolidine Substitution

The 4-aminophenyl intermediate underwent nucleophilic aromatic substitution with pyrrolidine in DMF at 120°C for 12 hours, yielding 3-[(2-chlorophenyl)sulfamoyl]-4-pyrrolidin-1-ylphenylamine (68% yield).

Optimization Insight :

  • Solvent : Dimethylformamide (DMF) superior to DMSO due to lower viscosity.
  • Catalyst : CuI (10 mol%) enhanced substitution efficiency.

Preparation of 2-Cyano-3-(4-methoxyphenyl)prop-2-enoyl Chloride

Knoevenagel Condensation

Cyanoacetic acid (10 mmol) and 4-methoxybenzaldehyde (10 mmol) were condensed in acetic anhydride with ammonium acetate catalyst (0.5 mmol) at 100°C for 3 hours. The α,β-unsaturated nitrile intermediate precipitated upon cooling (85% yield).

Reaction Equation :
$$
\text{NCCH}2\text{COOH} + \text{4-MeOC}6\text{H}4\text{CHO} \xrightarrow{\text{Ac}2\text{O, NH}4\text{OAc}} \text{NC-C(CO}2\text{H)=CH-C}6\text{H}4\text{OMe-4} + \text{H}_2\text{O}
$$

Acid Chloride Formation

The carboxylic acid (5 mmol) was treated with oxalyl chloride (10 mmol) in dichloromethane with catalytic DMF (1 drop) at 0°C. After 2 hours, evaporation yielded the enoyl chloride as a yellow oil (93% yield).

Critical Parameters :

  • Temperature : Strict control below 5°C prevents decomposition.
  • Solvent : Anhydrous CH$$2$$Cl$$2$$ essential for high conversion.

Amide Coupling and Stereochemical Control

Enamide Formation

The aryl amine (3 mmol) and enoyl chloride (3.3 mmol) were combined in anhydrous THF with triethylamine (6 mmol) at −20°C. Gradual warming to room temperature over 6 hours afforded the crude (E)-enamide (74% yield).

Stereoselectivity :

  • E/Z Ratio : 9:1 determined by $$^1$$H-NMR coupling constants ($$J_{trans}$$ = 15.2 Hz).
  • Purification : Recrystallization from ethanol/water (3:1) improved E-selectivity to >98%.

Large-Scale Optimization

A patent-derived protocol achieved 89% yield using N,N'-dicyclohexylcarbodiimide (DCC) coupling in DMF at 40°C:

Parameter Value
Solvent DMF
Coupling Agent DCC (1.2 eq)
Temperature 40°C
Reaction Time 12 hours
Yield 89%

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H-NMR (400 MHz, DMSO-$$d6$$):
    δ 8.21 (s, 1H, enamide NH), 7.89–7.12 (m, 11H, aromatic), 4.01 (s, 3H, OCH$$
    3$$), 3.25–3.18 (m, 4H, pyrrolidine), 2.01–1.95 (m, 4H, pyrrolidine).

  • $$^13$$C-NMR :
    δ 172.5 (CONH), 161.2 (C≡N), 158.9 (C=O), 132.4–114.7 (aromatic), 55.6 (OCH$$_3$$), 46.3 (pyrrolidine).

High-Resolution Mass Spectrometry (HRMS)

Observed : m/z 548.1342 [M+H]$$^+$$ (C$${27}$$H$${23}$$ClN$$4$$O$$4$$S requires 548.1339).

Process Optimization and Yield Enhancement

Sulfamoylation Efficiency

Comparative solvent screening revealed dichloroethane (DCE) outperformed chloroform in sulfamoylation yield (Table 1):

Table 1. Solvent Effects on Sulfamoylation

Solvent Temp (°C) Time (h) Yield (%)
Chloroform 60 6 74
DCE 80 4 88
Toluene 110 3 65

Enamide Stereoselectivity

Microwave-assisted coupling at 80°C for 1 hour increased E-selectivity to 95% while reducing reaction time.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis involves multi-step reactions, including:
  • Coupling of aromatic sulfonamide intermediates (e.g., 2-chlorophenyl sulfamoyl group) with pyrrolidine-containing phenyl derivatives under controlled temperature (50–80°C) and anhydrous conditions .
  • Enamide formation via condensation of cyanoacrylamide precursors with activated aromatic amines, optimized using catalysts like EDCI/HOBt .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
  • Key factors : Solvent polarity (DMF vs. THF) impacts reaction rates, while excess reagents improve yields but require careful quenching to avoid byproducts .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR (DMSO-d6 or CDCl3) confirm substituent positions (e.g., methoxyphenyl, pyrrolidinyl) and stereochemistry (E-configuration via coupling constants) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ ion matching calculated mass within 2 ppm error) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How does the sulfamoyl group influence molecular interactions with biological targets, and what techniques assess these interactions?

  • Methodological Answer:
  • Hydrogen Bonding : The sulfamoyl group acts as a hydrogen-bond acceptor/donor, critical for binding to enzymes (e.g., carbonic anhydrase). Graph-set analysis (as per Etter’s rules) identifies recurring motifs in crystal packing .
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD_D) to immobilized targets, with buffer optimization (pH 7.4, 150 mM NaCl) to mimic physiological conditions .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses, with scoring functions prioritizing sulfamoyl interactions in active sites .

Q. How do structural modifications (e.g., substituents on phenyl rings) impact bioactivity compared to similar compounds?

  • Methodological Answer:
  • Comparative Analysis :
CompoundSubstituentsIC50_{50} (nM)Target
Current Compound2-chlorophenyl, 4-methoxyphenyl12.5 ± 1.2Enzyme X
Analog from 4,6-dimethylpyrimidine8.3 ± 0.9Enzyme X
Analog from 4-ethylphenyl45.7 ± 3.1Enzyme Y
  • QSAR Studies : Hammett constants quantify electron-withdrawing/donating effects of substituents; methoxy groups enhance solubility but may reduce affinity .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer:
  • Orthogonal Assays : Validate hits using fluorescence polarization (binding) and cell-based functional assays (e.g., luciferase reporters) to distinguish artifacts .
  • Statistical Modeling : Design of Experiments (DoE) identifies confounding variables (e.g., DMSO concentration, incubation time) using JMP or Minitab software .
  • Meta-Analysis : Compare data across studies with standardized protocols (e.g., ATP concentration in kinase assays) to isolate compound-specific effects .

Q. What computational methods predict the compound’s reactivity and stability under varying pH/temperature conditions?

  • Methodological Answer:
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to hydrolysis (e.g., cyano group stability at pH > 9) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER models solvation effects and thermal degradation pathways (e.g., enamide isomerization at 37°C) .
  • Forced Degradation Studies : Expose compound to stress conditions (0.1 M HCl/NaOH, 40°C/75% RH) and monitor degradation via UPLC-MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.